Enantiomer-Specific Biological Roles
The (S)-enantiomer (CAS 350031-22-0) is annotated by ChEBI as a bacterial xenobiotic metabolite produced by Rhodococcus sp. NCIMB 9784 via enzymatic desymmetrization of bicyclo[2.2.2]octane-2,6-dione [1]. The (R)-enantiomer, in contrast, is primarily sourced via chemoenzymatic synthesis using biocatalysts in Tris-HCl buffer to achieve high enantiomeric excess, and has been reported as a chiral building block for DGAT1 inhibitor scaffolds with target compound IC₅₀ values in the nanomolar range, where stereochemistry at the cyclohexyl ring directly influences DGAT1 potency [2]. This constitutes a class-level inference: the (R) configuration is a synthetic precursor to bioactive DGAT1 inhibitor pharmacophores, while the (S) configuration is a naturally occurring bacterial degradation product with no reported mammalian enzyme activity.
| Evidence Dimension | Enantiomer-specific biological role and synthetic utility |
|---|---|
| Target Compound Data | (R)-enantiomer: Chemoenzymatically synthesized, used as DGAT1 inhibitor scaffold precursor; enantiomeric excess achievable up to 91% ee via PPL-II lipase resolution of related 3-oxocyclohexyl substrates [3] |
| Comparator Or Baseline | (S)-enantiomer (CAS 350031-22-0): Annotated as a bacterial xenobiotic metabolite; no quantitative mammalian enzyme inhibition data available [1] |
| Quantified Difference | Different biological origins and synthetic utility; quantitative pharmacological comparison not yet available in peer-reviewed primary literature |
| Conditions | ChEBI annotation (CHEBI:87405); chemoenzymatic synthesis in Tris-HCl buffer; PPL-II lipase kinetic resolution in organic solvent yielding up to 91% ee [1][3] |
Why This Matters
Procurement of the incorrect enantiomer for DGAT1 inhibitor programs would yield a compound with no established mammalian target engagement, potentially wasting assay resources; the (R)-enantiomer should be specifically requested for synthetic medicinal chemistry applications targeting DGAT1.
- [1] ChEBI. [(S)-3-oxocyclohexyl]acetic acid. CHEBI:87405. https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:87405 (accessed 2026-05-02). View Source
- [2] BindingDB. BDBM50599921 (CHEMBL5203276): DGAT1 inhibitor IC₅₀ = 10 nM. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50599921 (accessed 2026-05-02). View Source
- [3] Olejniczak, T. et al. Kinetic resolution of 3-hydroxycyclohexanone using different lipases. Journal of Molecular Catalysis B: Enzymatic, 2011, 68, 157–163. DOI: 10.1016/j.molcatb.2010.09.002. View Source
